molecular formula C23H32N6O4 B2549746 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851942-16-0

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2549746
CAS No.: 851942-16-0
M. Wt: 456.547
InChI Key: BSKTUHNVSUEWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
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Biological Activity

The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H30N6O4
  • Molecular Weight : 442.51 g/mol
  • Structural Features :
    • Purine core structure
    • Furan-2-carbonyl group
    • Piperazine moiety

The purine structure is integral to many biological processes, including those involving nucleotides and nucleic acids. The furan and piperazine groups may enhance its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:

  • Formation of the furan-2-carbonyl piperazine derivative.
  • Methylation of the purine core.
  • Final coupling to form the complete structure.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Properties : Potential inhibition of pathways related to tumor growth.
  • Neuroprotective Effects : Possible modulation of neuroinflammatory processes through receptor interactions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1,3-DimethylxanthineXanthine derivativeCaffeine-like effects
7-MethylxanthineMethylated purineAntioxidant properties
4-(Furan-2-carbonyl)piperazinePiperazine derivativePotential neuroprotective effects

The unique combination of functional groups in the target compound may enhance its specificity and efficacy compared to other similar compounds.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, relevant research highlights its potential:

  • Interaction Studies : Techniques such as molecular docking and binding assays can elucidate how the compound interacts with biological macromolecules.
  • In Vivo Studies : Future research could involve animal models to assess therapeutic efficacy and safety profiles.

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4/c1-4-5-6-7-10-29-18(24-20-19(29)22(31)26(3)23(32)25(20)2)16-27-11-13-28(14-12-27)21(30)17-9-8-15-33-17/h8-9,15H,4-7,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKTUHNVSUEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.